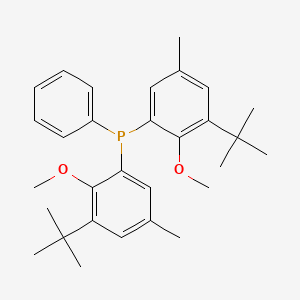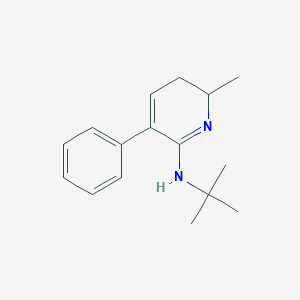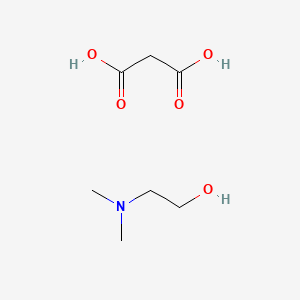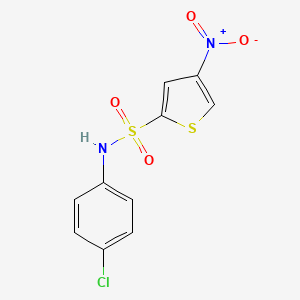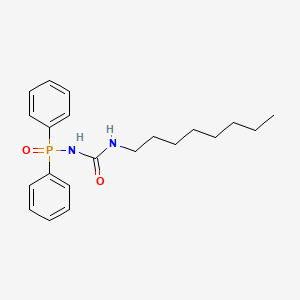
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of amides It features a phosphinic amide group bonded to an octylcarbamoyl chain and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with octylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group attacks the phosphorus center, displacing the chloride ion. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the octylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic amides depending on the nucleophile used.
Scientific Research Applications
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, modulating their activity and function. The phosphinic amide group can act as a mimic of phosphate groups, allowing it to interfere with phosphorylation-dependent processes.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylphosphinic amide
- N-Benzylphosphinic amide
- N-Methylphosphinic amide
Uniqueness
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide is unique due to its long octyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for specific applications where hydrophobic interactions are crucial.
Properties
CAS No. |
878551-55-4 |
|---|---|
Molecular Formula |
C21H29N2O2P |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-diphenylphosphoryl-3-octylurea |
InChI |
InChI=1S/C21H29N2O2P/c1-2-3-4-5-6-13-18-22-21(24)23-26(25,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3,(H2,22,23,24,25) |
InChI Key |
PFBCBQVJEAEOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


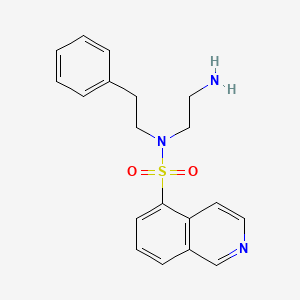
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
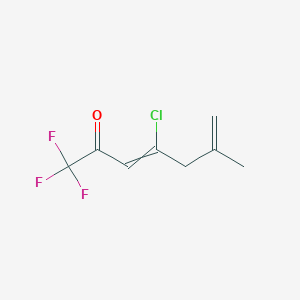
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)
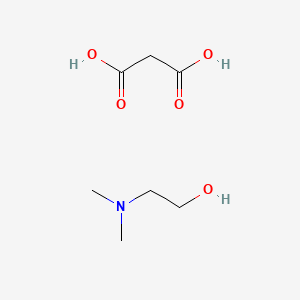
![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
